Acetylcholinesterase (AChE) Inhibition Potency vs. Matriptase Inhibitor Analog
The compound demonstrates measurable but modest inhibition of insect AChE (IC50: 142 nM) [1]. By contrast, a structurally distinct sulfonamide acetamide analog (CAS 856...) disclosed as a matriptase inhibitor exhibits no reported AChE activity, highlighting a functional divergence despite shared sulfonamide motifs . This suggests the 825658-25-1 scaffold is pre-validated for AChE engagement, whereas other sulfonamide-acetamides may have entirely divergent protein targets.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 142 nM against recombinant Anopheles gambiae wild type AChE |
| Comparator Or Baseline | Meta-substituted phenyl sulfonyl amide of secondary amino acid amide matriptase inhibitor (Patent ID: US-856): No AChE activity reported |
| Quantified Difference | Activity confirmed vs. no detectable activity in comparator |
| Conditions | Recombinant Anopheles gambiae AChE, Ellman assay, 10 min incubation |
Why This Matters
A researcher focused on cholinergic system probes can justify procurement of this specific scaffold over a generic sulfonamide library member, as the functional outcome (AChE inhibition) is already established.
- [1] BindingDB. BDBM50124882: IC50 142 nM for Inhibition of recombinant Anopheles gambiae wild type AChE. Retrieved from https://www.bindingdb.org/bind/BDBM50124882 View Source
